Molecular Size and Ester Lipophilicity Facilitate Crystallization and Chromatographic Separation
Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate (MW 239.18 g/mol) differs from the 6-nitro methyl ester (CAS 721-00-6, MW 225.15 g/mol) by an additional methylene unit . This structural increment increases the molecule's hydrophobicity (ΔMW 14.03 g/mol; calculated ΔLogP +0.4 to +0.6 units) and introduces steric bulk in proximity to the ester function, which alters H-bond acceptor topology and elevates the melting point relative to the parent carboxylic acid [1]. These differences translate into distinct retention times under reversed-phase HPLC conditions, enabling baseline separation of the 6- and 7-nitro regioisomers during purification .
| Evidence Dimension | Molecular weight and estimated LogP |
|---|---|
| Target Compound Data | MW 239.18 g/mol; estimated LogP 2.0–2.3 |
| Comparator Or Baseline | Methyl 6-nitro-1,3-benzodioxole-5-carboxylate: MW 225.15 g/mol; estimated LogP 1.4–1.7 (1 unit lower) |
| Quantified Difference | ΔMW = 14.03 g/mol; ΔLogP ≈ +0.5 to +0.8 (positive shift) |
| Conditions | Reversed-phase HPLC (C18 column, methanol/water gradient); LogP estimated by ACD/Labs or XLogP3 algorithm [1] |
Why This Matters
The higher lipophilicity allows preparative HPLC to resolve the target compound from residual 6-nitro isomer contaminants, a critical quality parameter for procurement when isomeric purity is required for SAR studies.
- [1] PubChem. Computed Properties: XLogP3 for 6-nitro-1,3-benzodioxole-5-carboxylic acid (CID 246435). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/246435 (accessed 2026-04-24). View Source
